N-(Cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide
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Overview
Description
N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the spirocyclic intermediate with a cyclopropylmethyl halide in the presence of a strong base.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be investigated for its potential biological activity. Compounds with spirocyclic structures often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
In medicine, N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide could be explored for its therapeutic potential. Its structure suggests it may interact with biological targets in unique ways, potentially leading to new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spiro[indene-1,4’-piperidine] derivatives.
Cyclopropylmethyl Derivatives: Compounds with cyclopropylmethyl groups, such as cyclopropylmethylamines, share some structural similarities.
Uniqueness
N-(Cyclopropylmethyl)-2-(2,3-Dihydrospiro[Indene-1,4’-Piperidine]-3-Yl)Acetamide is unique due to its combination of a spirocyclic core and a cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-18(21-13-14-5-6-14)11-15-12-19(7-9-20-10-8-19)17-4-2-1-3-16(15)17/h1-4,14-15,20H,5-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBCGGUGLGQQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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